Heteroclitin D

説明

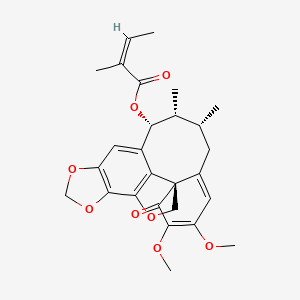

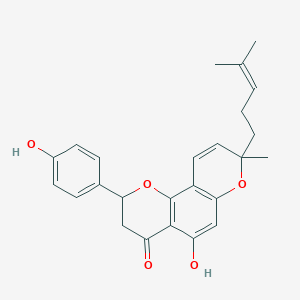

Heteroclitin D is a lignan extracted from Kadsura medicinal plants . It has been found to have anti-lipid peroxidation properties and inhibits L-type calcium channels .

Synthesis Analysis

The synthesis of Heteroclitin D involves complex processes. A successful synthesis of the complex taiwanschirin fused [8,6,5] core, which is structurally similar to Heteroclitin D, has been achieved through a novel alkynylation reaction coupled with an intramolecular Heck reaction used to construct the 8-membered ring . In nature, pyruvic acids and their derivatives are crucial to a myriad of metabolic pathways, including the synthesis of amino acids .Physical And Chemical Properties Analysis

Heteroclitin D has a molecular weight of 482.52 . It has a predicted boiling point of 640.3±55.0 °C and a density of 1.31±0.1 g/cm3 at 20 ºC 760 Torr . It is soluble in DMSO .科学的研究の応用

Anti-Tumor Activity

Heteroclitin D has been tested for its potential to inhibit tumor cell growth. The compound showed cytotoxic activity, which suggests it could be used in cancer research to develop new anti-cancer drugs .

Anti-Platelet Aggregation

Studies have found that Heteroclitin D exhibits inhibition against adenosine diphosphate (ADP) induced platelet aggregation. This property is significant for the development of treatments for cardiovascular diseases, where preventing blood clots is crucial .

Anti-Lipid Peroxidation

Lignans like Heteroclitin D are known to possess anti-lipid peroxidation properties. This application is important in preventing oxidative stress, which can lead to chronic diseases such as atherosclerosis and Alzheimer’s .

Calcium Channel Blocking

Heteroclitin D has shown effects on L-type calcium channels in ventricular cells of guinea pigs. By blocking these channels, it could be useful in the research of cardiac arrhythmias and hypertension .

Anti-HIV Properties

The lignan has been associated with anti-HIV properties. Although detailed mechanisms are not fully understood, its potential use in HIV treatment strategies is an area of interest for medical research .

Treatment of Rheumatic Arthritis

In traditional medicine, compounds from Schisandra neglecta, where Heteroclitin D is found, have been used to treat rheumatic arthritis. Scientific research into this application could lead to new insights into managing this condition .

Neuroprotective Effects

Research into the neuroprotective effects of Heteroclitin D could open up possibilities for treating neurodegenerative diseases. Its role in protecting neurons from damage is a promising field of study .

Blood Tonic Efficacy

Heteroclitin D has been identified as a potential bioactive marker for blood tonic activity. This suggests its use in improving blood health and treating related disorders .

Safety and Hazards

When handling Heteroclitin D, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

作用機序

Target of Action

Heteroclitin D, a lignin from Kadsura medicinal plants , primarily targets L-type calcium channels . These channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neurotransmission.

Mode of Action

Heteroclitin D interacts with its target by inhibiting L-type calcium channels . This inhibition disrupts the normal flow of calcium ions, which can lead to changes in cellular functions that depend on calcium signaling.

Pharmacokinetics

A study has validated an lc/ms/ms method for the quantification of heteroclitin d in rat plasma , indicating that it can be absorbed and detected in the bloodstream. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

Heteroclitin D exhibits anti-lipid peroxidation activity . Lipid peroxidation is a process where free radicals steal electrons from lipids in cell membranes, resulting in cell damage. By inhibiting this process, Heteroclitin D may help protect cells from damage.

Action Environment

The action, efficacy, and stability of Heteroclitin D can be influenced by various environmental factors. For instance, the extraction and storage conditions can affect its stability and potency . .

特性

IUPAC Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWKMZYZZCWGCK-YSKMNHBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heteroclitin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)

![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)